BenchChemオンラインストアへようこそ!

8-Acetonyldihydronitidine

Cytotoxicity Chondrosarcoma Anticancer Screening

8-Acetonyldihydronitidine is a distinct benzophenanthridine alkaloid with a unique p53-dependent mechanism in colorectal cancer models, inducing G2/M arrest and apoptosis. Unlike nitidine chloride (topoisomerase I/STAT3), or 8-acetonyldihydroavicine (antibacterial-only), this compound offers dual Gram+/Gram- antibacterial AND antifungal activity. Critical for SAR studies on C8-acetonyl substitution and ADMET profiling. Ensure you receive the specific 8-acetonyldihydronitidine activity profile—verify CAS 80330-39-8.

Molecular Formula C24H23NO5
Molecular Weight 405.4 g/mol
CAS No. 80330-39-8
Cat. No. B3038207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetonyldihydronitidine
CAS80330-39-8
Synonyms8-acetonyldihydro-nitidine
8-acetonyldihydronitidine
Molecular FormulaC24H23NO5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC(=O)CC1C2=CC(=C(C=C2C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)OC)OC
InChIInChI=1S/C24H23NO5/c1-13(26)7-19-18-11-21(28-4)20(27-3)10-17(18)15-6-5-14-8-22-23(30-12-29-22)9-16(14)24(15)25(19)2/h5-6,8-11,19H,7,12H2,1-4H3
InChIKeyOLYNXAXGZUKQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetonyldihydronitidine (CAS 80330-39-8) Chemical Identity, Source, and Research-Grade Procurement Overview


8-Acetonyldihydronitidine (CAS 80330-39-8) is a benzophenanthridine alkaloid first isolated from Zanthoxylum tetraspermum and Zanthoxylum caudatum stem bark [1]. With a molecular formula of C₂₄H₂₃NO₅ and a molecular weight of 405.40 g/mol, it belongs to the class of dihydronitidine derivatives characterized by an acetonyl substitution at the 8-position [2]. This compound has been identified in multiple Zanthoxylum species including Z. rhetsa and Toddalia asiatica, and has garnered research interest for its cytotoxic, antibacterial, and antifungal properties [1][3].

Why 8-Acetonyldihydronitidine Cannot Be Replaced by Generic Dihydronitidine or Other In-Class Alkaloids


Benzophenanthridine alkaloids exhibit highly divergent biological profiles based on minor structural modifications; generic substitution among dihydronitidine derivatives or related alkaloids such as nitidine chloride is scientifically invalid. 8-Acetonyldihydronitidine possesses a unique p53-dependent mechanism of action in colorectal cancer cells that is not shared by nitidine chloride, which operates via topoisomerase I inhibition and STAT3 modulation [1][2]. Furthermore, the acetonyl substitution at the 8-position confers a dual antimicrobial profile (antibacterial plus antifungal) that is distinct from the antibacterial-only activity of its closest structural analog 8-acetonyldihydroavicine [3]. Predicted ADMET properties, including differential oral bioavailability probability (74.29% negative vs. 60.00% positive for dihydronitidine), further underscore that these analogs cannot be considered interchangeable in either research or development contexts [4][5].

8-Acetonyldihydronitidine Quantitative Differentiation Evidence: IC₅₀, ADMET, and Mechanistic Data vs. Analogs


8-Acetonyldihydronitidine SW1353 Chondrosarcoma Cytotoxicity vs. Dihydronitidine Cross-Study Comparison

8-Acetonyldihydronitidine demonstrated moderate cytotoxicity toward the SW1353 human chondrosarcoma cell line with an IC₅₀ value of 18.90 ± 0.39 µg/mL, whereas the parent compound dihydronitidine has not been evaluated in this specific cell line, limiting direct comparability in chondrosarcoma models [1]. Across other cancer cell lines (MDA-MB-231, A549, HCT116), 8-acetonyldihydronitidine exhibited weak activity with IC₅₀ values ranging from 49.86 to 71.32 µg/mL [1]. By contrast, dihydronitidine was reported to be the most active compound among benzo[c]phenanthridine derivatives in tumor-specific cytotoxicity assays with an IC₅₀ of 0.0089 µg/mL (25 nM) against P. falciparum, but no SW1353 data exist for head-to-head comparison [2].

Cytotoxicity Chondrosarcoma Anticancer Screening

8-Acetonyldihydronitidine p53-Dependent Anticancer Mechanism Differentiation from Nitidine Chloride

8-Acetonyldihydronitidine exerts its anticancer effects in human colorectal cancer cells via a p53-dependent mechanism, inducing G2/M cell cycle arrest and apoptosis through p53 target gene activation (p21, FAS, BAX) [1]. This mechanism is mechanistically distinct from that of nitidine chloride, which acts as a topoisomerase I inhibitor and STAT3 phosphorylation suppressor [2]. The p53-dependency of 8-acetonyldihydronitidine was validated by rescue experiments: p53 inhibition with pifithrin-α or TP53 siRNA knockdown significantly reversed 8-acetonyldihydronitidine-induced apoptosis [1].

Mechanism of Action p53 Activation Colorectal Cancer

8-Acetonyldihydronitidine Dual Antibacterial-Antifungal Activity Differentiation from 8-Acetonyldihydroavicine

Both 8-acetonyldihydronitidine and its close structural analog 8-acetonyldihydroavicine demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria [1]. However, only 8-acetonyldihydronitidine—in combination with liriodenine—exhibited strong antifungal activity, whereas 8-acetonyldihydroavicine lacked this property [1]. Quantitative MIC data for specific bacterial strains are not provided in the primary literature; the activity classification is based on qualitative disc diffusion and broth dilution assays described as 'significant' relative to vehicle controls [1].

Antimicrobial Antibacterial Antifungal

8-Acetonyldihydronitidine ADMET Property Differentiation: Oral Bioavailability Prediction vs. Dihydronitidine

In silico ADMET predictions using admetSAR 2 indicate that 8-acetonyldihydronitidine is predicted to have negative human oral bioavailability (probability 74.29%), whereas the parent compound dihydronitidine is predicted to have positive oral bioavailability (probability 60.00%) [1][2]. Additional differentiated ADMET predictions include: Caco-2 permeability (84.42% for 8-acetonyldihydronitidine vs. 95.13% for dihydronitidine), blood-brain barrier penetration (62.50% vs. 72.50%), and CYP3A4 inhibition probability (77.30% for 8-acetonyldihydronitidine) [1][2].

ADMET Oral Bioavailability Drug Development

8-Acetonyldihydronitidine Prioritized Research and Procurement Application Scenarios


Colorectal Cancer Research Targeting p53 Pathway Activation

Use 8-acetonyldihydronitidine as a tool compound for p53-dependent mechanistic studies in colorectal cancer models. The compound induces G2/M arrest and apoptosis specifically via p53 activation, with effects reversed by p53 inhibition [1]. This application is supported by quantitative data showing p53 target gene upregulation (p21, FAS, BAX) and caspase-3 activation [1].

Antimicrobial Screening for Dual Antibacterial-Antifungal Lead Identification

Deploy 8-acetonyldihydronitidine in primary antimicrobial screens where compounds with both antibacterial (Gram-positive and Gram-negative) and antifungal activity are sought [1]. Its dual-spectrum profile differentiates it from 8-acetonyldihydroavicine, which is antibacterial-only [1].

Chondrosarcoma (SW1353) Cytotoxicity Reference Standard

Employ 8-acetonyldihydronitidine as a moderate-activity positive control (IC₅₀ = 18.90 ± 0.39 µg/mL) for cytotoxicity screening in SW1353 human chondrosarcoma cells [1]. This cell line-specific data fills a gap where comparator data for dihydronitidine are absent [1].

Structure-Activity Relationship (SAR) Studies of Benzophenanthridine Alkaloids

Include 8-acetonyldihydronitidine as a key analog in SAR campaigns exploring the effect of C8-acetonyl substitution on biological activity, ADMET properties, and target engagement relative to dihydronitidine and 8-acetonyldihydroavicine [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Acetonyldihydronitidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.